(R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
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Overview
Description
®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a dimethylamino group and a tetrahydronaphthalene backbone, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as naphthalene derivatives.
Functional Group Introduction:
Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene structure is carried out using hydrogenation reactions.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and nucleophilic substitution reactions under controlled conditions. The use of chiral catalysts and advanced purification techniques ensures the production of enantiomerically pure ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can further reduce the tetrahydronaphthalene ring to a fully saturated naphthalene structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and amines are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is used as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in the development of pharmaceuticals due to its chiral nature. It can be used as a precursor for the synthesis of chiral drugs and as a ligand in asymmetric catalysis.
Medicine
In medicinal chemistry, ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is studied for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The tetrahydronaphthalene backbone provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
(S)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol: The enantiomer of the compound with similar properties but different biological activity.
6-(Dimethylamino)-naphthalene-2,3-diol: A similar compound without the tetrahydronaphthalene structure.
6-(Dimethylamino)-tetrahydronaphthalene-2,3-diol: A compound with a similar structure but different functional groups.
Uniqueness
®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is unique due to its chiral nature and the presence of both a dimethylamino group and a tetrahydronaphthalene backbone. This combination of features makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(6R)-6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)10-4-3-8-6-11(14)12(15)7-9(8)5-10/h6-7,10,14-15H,3-5H2,1-2H3/t10-/m1/s1 |
InChI Key |
JWLJBTDXCBIGBW-SNVBAGLBSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCC2=CC(=C(C=C2C1)O)O |
Canonical SMILES |
CN(C)C1CCC2=CC(=C(C=C2C1)O)O |
Origin of Product |
United States |
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